4-(4-Methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)phenol
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Overview
Description
4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxy group, a pyrrolidinylmethyl group, and a hydroxyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form an intermediate. This intermediate is then subjected to further reactions, such as coupling with a biphenyl derivative, to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy and pyrrolidinylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce biphenyl alcohols or amines.
Scientific Research Applications
4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-(1-pyrrolidinylmethyl)benzylamine
- 4-Methoxy-3-(1-pyrrolidinylmethyl)benzaldehyde
Uniqueness
4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol is unique due to its specific combination of functional groups and biphenyl structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
106609-37-4 |
---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C18H21NO2/c1-21-17-7-4-14(5-8-17)15-6-9-18(20)16(12-15)13-19-10-2-3-11-19/h4-9,12,20H,2-3,10-11,13H2,1H3 |
InChI Key |
AEYDBUBCNMGOBC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCCC3 |
106609-37-4 | |
Synonyms |
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol |
Origin of Product |
United States |
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